molecular formula C21H22O5 B042592 Futoquinol CAS No. 28178-92-9

Futoquinol

Cat. No. B042592
CAS RN: 28178-92-9
M. Wt: 354.4 g/mol
InChI Key: AOZTYYBGNNXAOI-NTEUORMPSA-N
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Description

Futoquinol is a monoterpenoid and a natural product found in Piper wightii, Piper argyrophyllum, and other organisms . It is a compound extracted from Piper kadsura that has a nerve cell protection effect .


Synthesis Analysis

Futoquinol was isolated from the petroleum ether extract of Piper kadsura. The enantiomers were isolated by chiral supercritical fluid chromatography, and their structure and absolute configurations were elucidated by NMR and circular dichroism analysis .


Molecular Structure Analysis

Futoquinol has a molecular formula of C21H22O5 and an average mass of 354.396 Da . The structure has been determined by means of 100 Mc NMR and chemical data of futoquinol and its derivatives obtained by dienone-phenol rearrangement .


Chemical Reactions Analysis

Futoquinol was isolated as a pair of enantiomers by chiral supercritical fluid chromatography. Their absolute configurations were elucidated by circular dichroism (CD) analysis .


Physical And Chemical Properties Analysis

Futoquinol has a molecular weight of 354.4 g/mol. It is a white amorphous powder .

Scientific Research Applications

Alzheimer’s Disease Treatment

Futoquinol (Fut) is a compound extracted from Piper kadsura that has a nerve cell protection effect . It has been found to have protective effects in Alzheimer’s disease (AD). Fut improves the memory and learning ability of Aβ25–35 mice, and reduces neuronal damage and the deposition of Aβ and Tau proteins .

Reduction of Mitochondrial Damage

Fut has been shown to reduce mitochondrial damage in Aβ25–35 mice . This is significant as mitochondrial damage is a common feature in many neurodegenerative diseases, including Alzheimer’s.

Reduction of Oxidative Stress

Fut reduces the levels of oxidative stress in Aβ25–35 mice . Oxidative stress is a major factor in the progression of various diseases, including neurodegenerative diseases and cancer.

Apoptosis Inhibition

Fut has been found to reduce the levels of apoptosis in Aβ25–35 mice . Apoptosis, or programmed cell death, is a process that can be harmful if it occurs in excess, such as in the case of neurodegenerative diseases.

Inflammation Reduction

Fut significantly reduces the levels of inflammatory factors in Aβ25–35 mice . Chronic inflammation is associated with many diseases, including heart disease, cancer, and Alzheimer’s disease.

Regulation of Gut Microbiota

Fut has been found to regulate the composition of the gut microbiota in Aβ25–35 mice . The gut microbiota plays a crucial role in health and disease, including mental health and neurodegenerative diseases.

Inhibition of p38MAPK Activation

Fut significantly inhibits the expression of HK II and p-p38MAPK proteins . The p38MAPK pathway is involved in cellular responses to stress and inflammation, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative diseases.

Anti-inflammatory Activity

Futoquinol has shown moderate inhibition of nitric oxide production at a low concentration . Nitric oxide is a signaling molecule that plays a key role in inflammation and immune responses.

Safety And Hazards

When handling Futoquinol, it is recommended to ensure adequate ventilation and use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing. In case of contact with eyes or skin, flush with plenty of water. If ingested or inhaled, seek medical attention .

properties

IUPAC Name

4-[(E)-1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZTYYBGNNXAOI-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC2=C(C=C1)OCO2)/C3(C=C(C(=O)C=C3OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001110595
Record name 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Futoquinol

CAS RN

28178-92-9
Record name 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28178-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Futoquinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028178929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of Futoquinol?

A1: Futoquinol has demonstrated several interesting biological activities in preclinical studies. For instance, research suggests that Futoquinol may improve memory impairment induced by the amyloid-beta peptide (Aβ25-35) in mice. [] This effect is attributed to the inhibition of p38 mitogen-activated protein kinase (p38MAPK) activation through the glycolysis pathway and regulation of gut microbiota composition. [] Additionally, Futoquinol has shown anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) in human polymorphonuclear neutrophils. [] Notably, Futoquinol also exhibits anti-viral activity against the hepatitis B virus (HBV). [, ]

Q2: What is the chemical structure of Futoquinol?

A2: Futoquinol is a quinol-ether compound first isolated from the plant Piper futokadzura. [, ] While its exact molecular formula and weight are not specified in the provided abstracts, its structure has been elucidated using techniques like nuclear magnetic resonance (NMR) spectroscopy and by studying chemical transformations like the dienone-phenol rearrangement of Futoquinol and its derivatives. [, ]

Q3: How does Futoquinol interact with p38MAPK and what are the downstream effects?

A3: While the precise binding mechanism of Futoquinol to p38MAPK is not fully elucidated in the provided abstracts, studies suggest that Futoquinol might indirectly inhibit p38MAPK activation by influencing the glycolysis pathway. [] This inhibition appears to reduce oxidative stress, apoptosis, and the production of inflammatory factors, ultimately contributing to its neuroprotective effects against Aβ25-35-induced memory impairment in mice. []

Q4: Are there any other compounds isolated from Piper species that share similar biological activities with Futoquinol?

A4: Yes, several other compounds isolated from Piper species, particularly Piper kadsura, demonstrate comparable biological activities to Futoquinol. These include:

  • (-)-Galbelgin: Similar to Futoquinol, (-)-Galbelgin displays potent anti-HBV activity by suppressing HBV surface and e antigen production in vitro. [, ] It also exhibits anti-platelet activating factor properties. [, ]
  • Meso-galgravin: This compound shows a similar anti-HBV effect profile to Futoquinol and (-)-Galbelgin. [, ] It is also recognized for its anti-platelet activating factor activity. [, ]
  • Piperlactam S: While this compound exhibits immunosuppressive effects by inhibiting human mononuclear cell proliferation and interferon-gamma production, it also displays significant cytotoxicity at higher concentrations. [, , ]

Q5: Are there any known methods for the isolation and purification of Futoquinol?

A7: Yes, researchers have developed strategies for the preparative-scale isolation of Futoquinol from its natural source, Piper futokadzura, using high-performance liquid chromatography (HPLC). [] This technique enables the efficient separation and purification of Futoquinol from other plant compounds.

Q6: Have there been attempts to synthesize Futoquinol?

A8: Yes, total syntheses of Futoquinol and its isomers, including isodihydrofutoquinol A, isofutoquinol A, and isofutoquinol B, have been achieved. [, ] These synthetic routes provide alternative avenues for obtaining Futoquinol for research purposes.

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